

Technical Guide: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

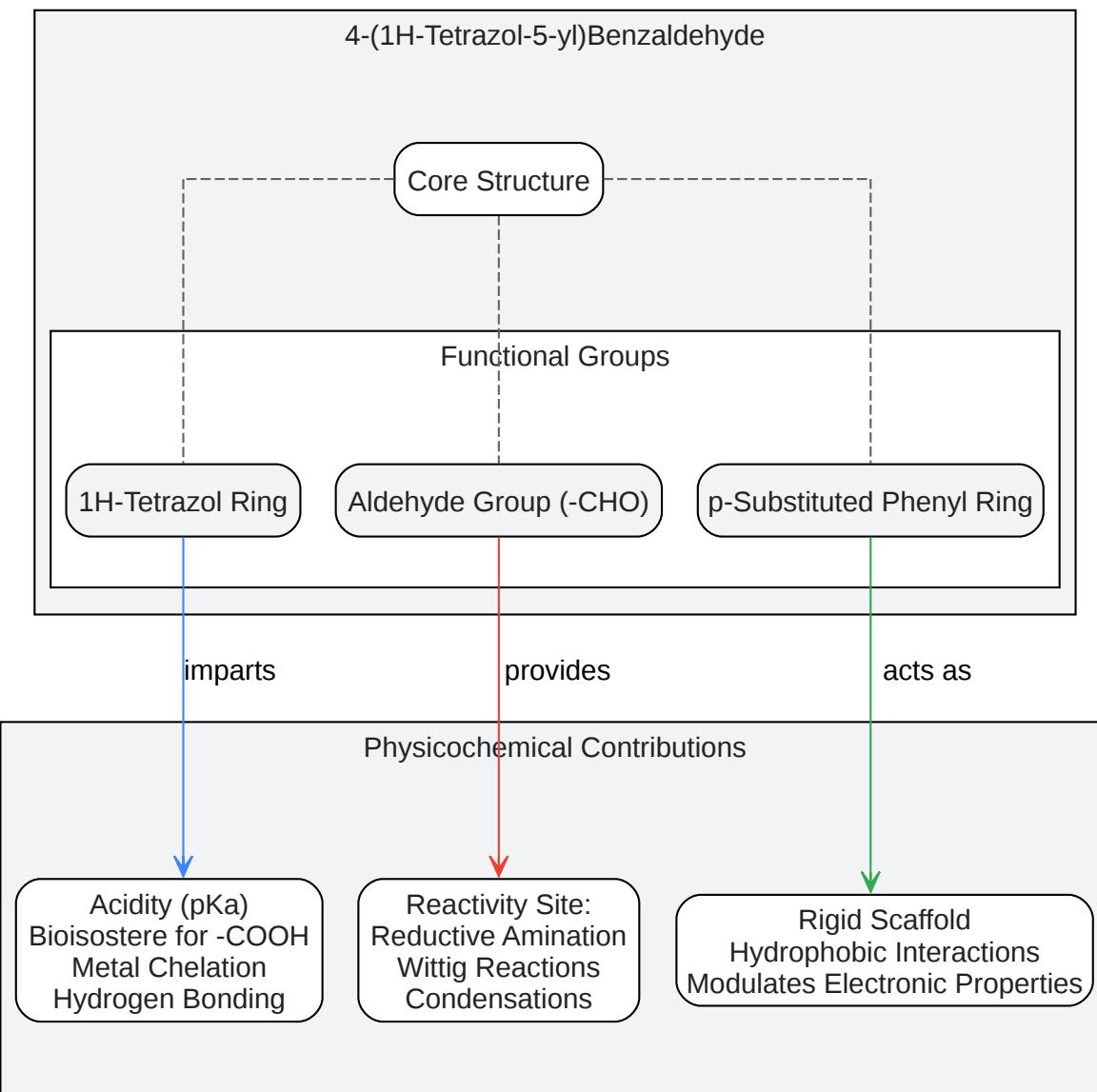
Compound Name: 4-(1H-Tetrazol-5-yl)Benzaldehyde

Cat. No.: B1302315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and structural characteristics of **4-(1H-Tetrazol-5-yl)Benzaldehyde** (CAS No: 74815-22-8). This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of the tetrazole ring, a well-established bioisostere for the carboxylic acid group.[\[1\]](#)[\[2\]](#)


Core Physicochemical Properties

The key physicochemical properties of **4-(1H-Tetrazol-5-yl)Benzaldehyde** are summarized below. These values are compiled from various chemical suppliers and literature sources.

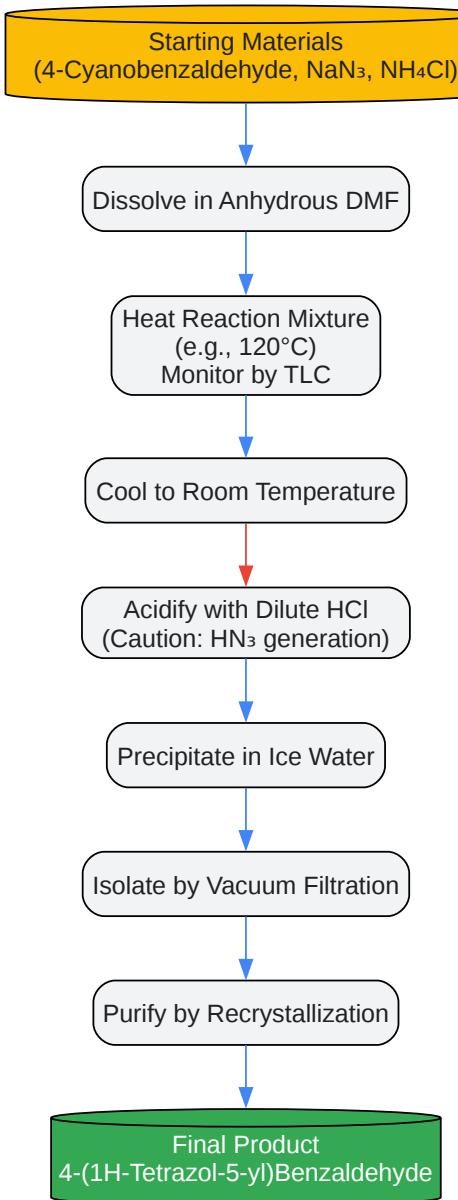
Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₄ O	[3][4]
Molecular Weight	174.16 g/mol	[3][5]
Appearance	White to off-white solid	[1]
Melting Point	182-184 °C	[3]
Boiling Point	409.0 ± 47.0 °C (Predicted)	[3]
Density	1.400 ± 0.06 g/cm ³ (Predicted)	[3]
Acidity (pKa)	No experimental value available. The 1H-tetrazole ring imparts acidic properties, comparable to a carboxylic acid.[1]	
Lipophilicity (logP)	No experimental value available.	
Solubility	Soluble in polar organic solvents.	[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).	[3]

Structural and Functional Rationale

The chemical properties and utility of **4-(1H-Tetrazol-5-yl)Benzaldehyde** are derived directly from its key structural components. The interplay between the aromatic scaffold, the acidic tetrazole ring, and the reactive aldehyde group makes it a versatile intermediate.[1][6]

[Click to download full resolution via product page](#)

Caption: Logical relationship between the functional groups of the molecule and their properties.


Experimental Protocols: Synthesis

The most common and established method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.^[7] The following is a representative protocol for the synthesis of **4-(1H-Tetrazol-5-yl)Benzaldehyde** from 4-cyanobenzaldehyde.

Reaction: [3+2] Cycloaddition Precursor: 4-Cyanobenzaldehyde Reagents: Sodium Azide (NaN_3), Ammonium Chloride (NH_4Cl) or Triethylamine Hydrochloride Solvent: N,N-Dimethylformamide (DMF)

Detailed Methodology:

- **Setup:** A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The reaction should be conducted in a well-ventilated fume hood.
- **Reagent Addition:** To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous DMF, add sodium azide (1.5-2.5 eq) and ammonium chloride (1.5-2.5 eq).
- **Reaction Condition:** The reaction mixture is heated to 100-120 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete (typically several hours), the mixture is cooled to room temperature. It is then carefully acidified with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2-3, which protonates the tetrazolate anion. This step should be done cautiously in a fume hood as it can generate volatile and toxic hydrazoic acid (HN_3).
- **Precipitation and Isolation:** The acidic solution is poured into a beaker of ice water, causing the product to precipitate out of the solution.
- **Purification:** The crude solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- **Characterization:** The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **4-(1H-Tetrazol-5-yl)Benzaldehyde**.

Applications in Drug Development

4-(1H-Tetrazol-5-yl)Benzaldehyde serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tetrazole moiety is a key feature in several commercial drugs, where it acts as a bioisosteric replacement for a carboxylic acid, often improving metabolic stability and pharmacokinetic properties.[2] The aldehyde functional group provides a reactive handle for elaboration into a diverse range of chemical scaffolds through various organic reactions.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 74815-22-8: 4-(1H-Tetrazol-5-yl)benzaldehyde [cymitquimica.com]
- 2. BIOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. 4-(1H-TETRAZOL-5-YL)BENZALDEHYDE CAS#: 74815-22-8 [amp.chemicalbook.com]
- 4. 4-(1H-TETRAZOL-5-YL)BENZALDEHYDE | 74815-22-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-(1H-TETRAZOL-5-YL)BENZALDEHYDE CAS 74815-22-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 7. thieme-connect.com [thieme-connect.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)Benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302315#4-1h-tetrazol-5-yl-benzaldehyde-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com